N-(cyanomethyl)-3-(3,3-dimethylbutanoyl)-N-methyl-1,3-thiazolidine-4-carboxamide
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Overview
Description
N-(cyanomethyl)-3-(3,3-dimethylbutanoyl)-N-methyl-1,3-thiazolidine-4-carboxamide is a complex organic compound that features a thiazolidine ring, a cyanomethyl group, and a dimethylbutanoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-3-(3,3-dimethylbutanoyl)-N-methyl-1,3-thiazolidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under controlled conditions.
Introduction of the Cyanomethyl Group: This step involves the addition of a cyanomethyl group to the thiazolidine ring, often using cyanomethyl reagents in the presence of a base.
Attachment of the Dimethylbutanoyl Group: The final step involves acylation with 3,3-dimethylbutanoyl chloride in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may employ similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability . These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-3-(3,3-dimethylbutanoyl)-N-methyl-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyanomethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in the presence of a suitable solvent.
Major Products
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids.
Reduction: Reduced derivatives with functional groups such as amines.
Substitution: Substituted derivatives with various functional groups replacing the cyanomethyl group.
Scientific Research Applications
N-(cyanomethyl)-3-(3,3-dimethylbutanoyl)-N-methyl-1,3-thiazolidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-3-(3,3-dimethylbutanoyl)-N-methyl-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(cyanomethyl)-3-(3,3-dimethylbutanoyl)-N-methyl-1,3-thiazolidine-4-carboxamide: shares similarities with other thiazolidine derivatives and compounds containing cyanomethyl and dimethylbutanoyl groups.
Uniqueness
Structural Uniqueness: The combination of a thiazolidine ring with cyanomethyl and dimethylbutanoyl groups makes this compound unique.
Reactivity: Its unique reactivity pattern, particularly in substitution and oxidation reactions, distinguishes it from other similar compounds.
Properties
IUPAC Name |
N-(cyanomethyl)-3-(3,3-dimethylbutanoyl)-N-methyl-1,3-thiazolidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-13(2,3)7-11(17)16-9-19-8-10(16)12(18)15(4)6-5-14/h10H,6-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYIRXKGTTUPSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CSCC1C(=O)N(C)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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